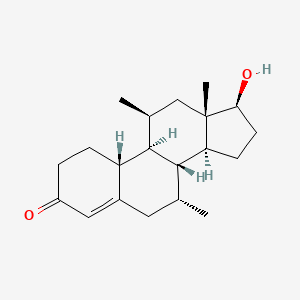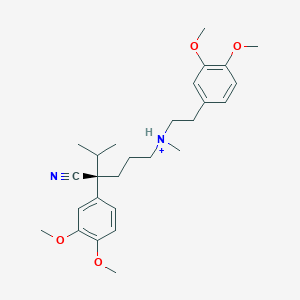
Dexverapamil(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexverapamil(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of dexverapamil. It is a conjugate acid of a dexverapamil. It is an enantiomer of a (S)-verapamil(1+).
Applications De Recherche Scientifique
Dexverapamil as a Resistance Modifier in Acute Myeloid Leukaemia
Dexverapamil has been studied for its role as a resistance modifier in acute myeloid leukaemia (AML). A study combined dexverapamil with DA chemotherapy (daunorubicin, cytosine arabinoside) in patients with AML. Results indicated some level of effectiveness in achieving complete remission or improvement in certain cases, highlighting the need for further evaluation of dexverapamil in this context (Pirker et al., 2006).
Modulation of Multidrug Resistance in Lymphomas
In a controlled trial, dexverapamil was used as an inhibitor of P-glycoprotein (Pgp) in Hodgkin's and Non-Hodgkin's lymphomas refractory to EPOCH chemotherapy. The trial revealed some responses in patients with high MDR-1 expression, suggesting a potential role of dexverapamil in overcoming drug resistance in lymphoma treatment (Wilson et al., 2006).
Dexverapamil in Overcoming Drug Resistance
P-glycoprotein Inhibitors and Dexverapamil
Dexverapamil is considered a second-generation inhibitor of P-glycoprotein, which has been examined in both preclinical and clinical studies for reversing multidrug resistance (MDR) in cancer. Although the trials have largely failed to demonstrate significant therapeutic efficacy, dexverapamil's role in this context remains of interest (Palmeira et al., 2012).
Treatment of Advanced Colorectal Cancer
A study on advanced colorectal cancer combined high-dose oral tamoxifen and dexverapamil with doxorubicin, focusing on P-glycoprotein-directed double modulation. The trial, however, did not achieve significant success in overcoming primary resistance to chemotherapy (Weinländer et al., 2005).
Resistance to Epirubicin in Advanced Breast Cancer
Dexverapamil was combined with epirubicin in patients with epirubicin-refractory high-risk metastatic breast cancer. This study evaluated the feasibility and activity of this combination, noting some conversion of progressive disease into partial responses. This suggests potential benefits of dexverapamil in breast cancer treatment resistant to epirubicin (Thürlimann et al., 2006).
Dexverapamil in Other Scientific Research Applications
Neuroprotective and Other Clinical Effects of Dexmedetomidine
While dexmedetomidine (DEX) is different from dexverapamil, it's relevant to note its wide-ranging applications in clinical settings, including its organ-protective effects on the nervous system, heart, lungs, kidneys, liver, and small intestine. It's recognized for reducing inflammation and apoptosis in these organs (Bao & Tang, 2020).
Effects on Blood-Brain Barrier and Anesthesia
DEX's impact on the blood-brain barrier and anesthesia, including its effects on cerebral blood flow and neural, vascular, and BOLD fMRI responses, has been investigated, providing insights into its potential uses in neurology and anesthesia (Fukuda et al., 2013; Wang et al., 2013).
Propriétés
Nom du produit |
Dexverapamil(1+) |
|---|---|
Formule moléculaire |
C27H39N2O4+ |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
[(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methylazanium |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/p+1/t27-/m1/s1 |
Clé InChI |
SGTNSNPWRIOYBX-HHHXNRCGSA-O |
SMILES isomérique |
CC(C)[C@@](CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



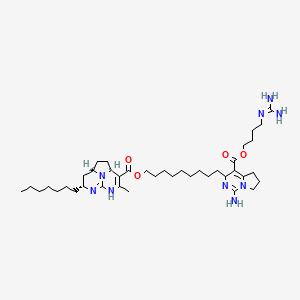
![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
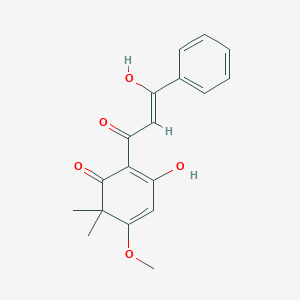
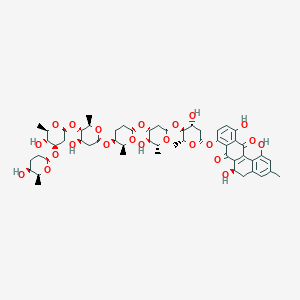
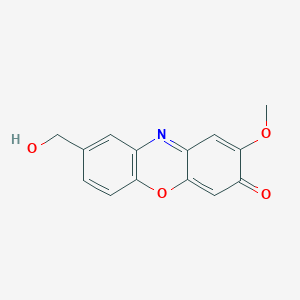

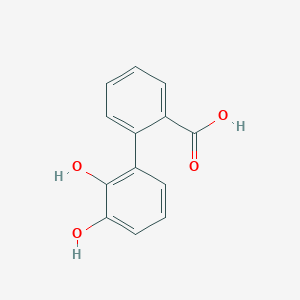
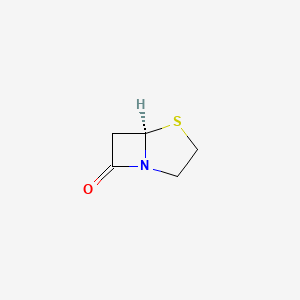
![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)
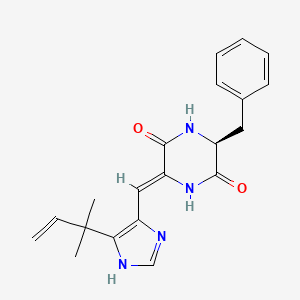
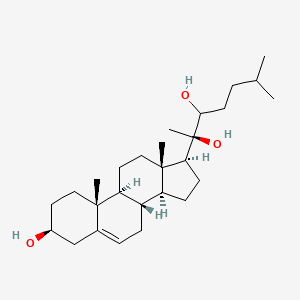
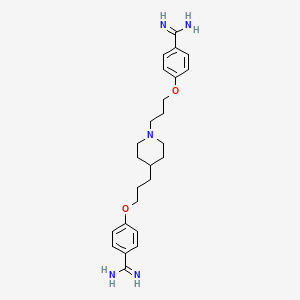
![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
